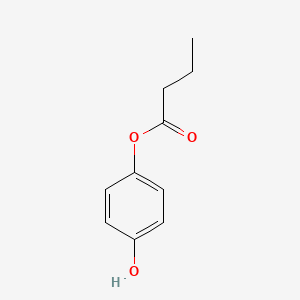

4-Hydroxyphenyl butanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83405-92-9 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(4-hydroxyphenyl) butanoate |

InChI |

InChI=1S/C10H12O3/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7,11H,2-3H2,1H3 |

InChI Key |

YUJZXXIRMQTZPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Fischer Speier Esterification:this is a Classic Method Involving the Reaction of a Carboxylic Acid Butyric Acid with an Alcohol Hydroquinone in the Presence of a Strong Acid Catalyst.

Reaction: C₄H₈O₂ + C₆H₆O₂ ⇌ C₁₀H₁₂O₃ + H₂O

Advantages: Utilizes readily available and inexpensive starting materials.

Disadvantages: It is an equilibrium reaction, often requiring the removal of water to drive it to completion. The use of strong acids can lead to side reactions and requires neutralization and purification steps. Selectivity for the mono-ester can be challenging to control.

Acylation with Butyryl Chloride or Butyric Anhydride:this Method Involves Reacting Hydroquinone with a More Reactive Acylating Agent Like Butyryl Chloride or Butyric Anhydride.

Reaction (with butyryl chloride): C₄H₇ClO + C₆H₆O₂ → C₁₀H₁₂O₃ + HCl

Advantages: The reaction is generally faster and not reversible, often leading to higher yields.

Disadvantages: Acyl chlorides and anhydrides are more expensive and moisture-sensitive than butyric acid. The reaction produces corrosive byproducts like HCl, which must be neutralized.

Transesterification:transesterification Involves the Reaction of an Ester E.g., Methyl Butanoate or Ethyl Butanoate with Hydroquinone, Catalyzed by an Acid or a Base.masterorganicchemistry.comthis is Particularly Useful if a Suitable Butanoate Ester is Readily Available.google.com

Reaction (with methyl butanoate): C₅H₁₀O₂ + C₆H₆O₂ ⇌ C₁₀H₁₂O₃ + CH₃OH

Advantages: Can be performed under milder conditions, especially with basic catalysts. masterorganicchemistry.com The removal of a volatile alcohol byproduct (e.g., methanol) can effectively drive the reaction forward.

Disadvantages: Like Fischer esterification, it is an equilibrium-limited process.

Enzymatic Synthesis:lipase Catalyzed Synthesis Represents a Green Chemistry Approach. Enzymes Like Candida Antarctica Lipase B Calb , Often in an Immobilized Form Such As Novozym 435, Can Catalyze the Esterification or Transesterification Under Mild Conditions.nih.govresearchgate.net

Structural Elucidation via Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. arxiv.org It provides detailed information about the chemical environment of individual atoms, allowing for the deduction of atomic connectivity and molecular conformation. arxiv.org

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, DEPT-135)

One-dimensional (1D) NMR, specifically ¹H NMR, is fundamental in identifying the types and numbers of protons in a molecule. For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the protons of the butyl chain, and the hydroxyl proton. The chemical shifts of these protons are influenced by their local electronic environment. arxiv.org For instance, the aromatic protons will appear in a specific region of the spectrum, while the aliphatic protons of the butanoate group will be located in another.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT), provide further structural insights by revealing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, COSY would show correlations between the neighboring protons within the butyl chain and between adjacent protons on the aromatic ring. This helps to piece together the connectivity of the molecule. stackexchange.com

DEPT-135: This technique is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons), like the carbonyl carbon and the aromatic carbon bonded to the oxygen, are not observed in a DEPT-135 spectrum. youtube.com This information is invaluable for confirming the presence and type of carbon environments within the butanoate chain and the phenyl ring.

A video analysis of the related compound 4-(4-Hydroxyphenyl)-2-butanone demonstrates the power of combining 1D NMR with DEPT to identify key structural features, such as the presence of a parasubstituted aromatic ring and the aliphatic carbons. youtube.com Although a different molecule, the principles of spectral interpretation are directly applicable to this compound.

Computational NMR Chemical Shift Prediction for Isomer Discrimination

Computational methods, particularly those employing machine learning and quantum mechanics, are increasingly used to predict NMR chemical shifts. nih.govbiorxiv.org These predictions can be instrumental in discriminating between isomers, where experimental spectra might be very similar. By calculating the theoretical chemical shifts for different possible isomers of C₁₀H₁₂O₃, researchers can compare these predictions with the experimental data for this compound to confirm its structure. nih.gov

Recent advancements in machine learning models, trained on large datasets of experimental NMR data, have significantly improved the accuracy of ¹H chemical shift predictions. nih.gov These tools can account for subtle environmental effects, such as the solvent used, to provide more reliable predictions. arxiv.org For complex molecules, quantum mechanics/molecular mechanics (QM/MM) approaches can be used to model the conformational dynamics and their effect on chemical shifts, leading to more accurate structural assignments. biorxiv.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₁₀H₁₂O₃, the exact mass is 180.078644241 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. This is a critical step in the unambiguous identification of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules, including esters like this compound. rsc.orgmdpi.com ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the clear determination of the molecular weight.

When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce fragmentation of a selected parent ion. The resulting fragmentation pattern provides valuable structural information. For esters, characteristic fragmentation involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, one would expect to see fragmentation corresponding to the loss of the butoxy group or parts of the butyl chain, as well as fragmentation within the phenyl ring. The analysis of these fragmentation pathways helps to confirm the connectivity of the ester and the substitution pattern on the aromatic ring. libretexts.orgnih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational frequencies of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group on the phenyl ring.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group (C=O) in the ester functionality.

C-O Stretch: Absorptions in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching vibrations of the ester group.

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, would confirm the presence of the aromatic ring.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectrum of this compound. nih.gov Comparing the calculated spectrum with the experimental IR and Raman spectra can aid in the assignment of the observed vibrational modes and provide further confidence in the structural characterization. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. mdpi.com For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands that correspond to its specific chemical bonds.

The analysis of the IR spectrum of this compound would be expected to show the following significant peaks:

O-H Stretching: A broad absorption band is anticipated in the region of 3100-3700 cm⁻¹, which is characteristic of the hydroxyl (-OH) group on the phenyl ring. mdpi.com The broadness of this peak is due to hydrogen bonding.

C=O Stretching: A sharp, strong absorption peak is expected between 1690 and 1810 cm⁻¹, corresponding to the carbonyl (C=O) group of the butanoate ester. mdpi.com

C-O Stretching: The spectrum will also exhibit C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ range, associated with the ester linkage and the phenolic hydroxyl group.

Aromatic C-H and C=C Stretching: Peaks related to the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ region, will also be present.

Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the butyl chain will appear in the 2850-2960 cm⁻¹ range.

These characteristic peaks, when observed together, provide strong evidence for the presence and structural integrity of this compound. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3100-3700 | Broad, indicates hydrogen bonding |

| Carbonyl C=O (Ester) | 1690-1810 | Strong, sharp absorption |

| Aromatic C=C | 1450-1600 | Multiple sharp bands |

| Aliphatic C-H | 2850-2960 | Stretching vibrations of the butyl group |

| Ester C-O | 1000-1300 | Stretching vibrations |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy, offering distinct advantages in the analysis of this compound. nih.gov It is particularly useful for examining non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra.

Key applications of Raman spectroscopy in the study of this compound include:

Structural Confirmation: The Raman spectrum provides a detailed vibrational profile. Characteristic peaks for the aromatic ring, such as the ring breathing mode, are typically strong and well-defined. The carbonyl stretch and vibrations of the alkyl chain also contribute to the unique Raman signature of the molecule.

Quantitative Analysis: Raman spectroscopy can be used for the quantitative determination of this compound. nih.govresearchgate.netmdpi.com The intensity of specific Raman bands, such as the strong ester carbonyl peak around 1736 cm⁻¹, can be correlated with the concentration of the compound. nih.govresearchgate.netnih.gov This is often achieved by creating a calibration curve using standards of known concentrations. researchgate.net

In-situ Monitoring: The ability to use fiber optic probes makes Raman spectroscopy suitable for real-time monitoring of reactions involving this compound, such as its synthesis or degradation. nih.gov

While specific Raman spectral data for this compound is not extensively detailed in the provided search results, general principles of Raman spectroscopy for similar phenolic esters can be applied. For instance, studies on related compounds show characteristic peaks for common cellular components like DNA and proteins, which can serve as internal standards in biological samples. mdpi.comnih.gov

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. researchgate.net

Method development would focus on optimizing:

Mobile Phase Composition: Adjusting the ratio of aqueous to organic solvent to achieve optimal retention time and separation from potential impurities.

Flow Rate and Column Temperature: Fine-tuning these parameters to enhance resolution and analysis speed.

Detector Wavelength: Utilizing a UV detector set at a wavelength where this compound exhibits maximum absorbance, likely around 275 nm due to the phenolic chromophore.

Validation of the HPLC method would ensure its reliability by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to analyze its more volatile precursors and any volatile byproducts formed during its synthesis.

For example, the synthesis of this compound might involve precursors like hydroquinone (B1673460) and butyric acid or its derivatives. GC analysis can monitor the purity of these starting materials and track the progress of the reaction by measuring their consumption. It is also effective in detecting and quantifying volatile impurities in the final product. For analysis of non-volatile compounds like this compound itself, a derivatization step to increase its volatility would be necessary before GC analysis. researchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Matrices

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for characterizing non-volatile materials, including polymers that may contain this compound as a monomer or an additive. nih.govshimadzu.com The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolysates). ifremer.frmdpi.com These fragments are then separated by GC and identified by MS. mdpi.comyoutube.com

The resulting pyrogram is a fingerprint of the original material. youtube.com For a polymer containing this compound units, the pyrogram would be expected to show fragments corresponding to the thermal decomposition of this moiety, such as phenol (B47542) and derivatives of butanoic acid. nih.gov This technique is particularly valuable for identifying the composition of complex polymer blends and for studying the thermal degradation pathways of materials. nih.govifremer.fr Py-GC/MS is a sensitive method that requires minimal sample preparation. youtube.comglsciences.eu

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. mdpi.com If this compound can be crystallized, single-crystal XRD analysis can provide precise information about its molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. researchgate.netresearchgate.net

The crystal structure reveals how the molecules interact with each other through forces like hydrogen bonding (involving the phenolic -OH group) and van der Waals interactions. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. For instance, studies on similar phenolic esters have shown that their crystal packing consists of alternating regions of loosely packed aliphatic chains and closely packed aromatic parts. researchgate.net

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their biological activity. This capacity is intrinsically linked to their chemical structure, particularly the hydroxyl group attached to the aromatic ring. This structural feature allows them to act as potent free radical scavengers, mitigating the damaging effects of reactive oxygen species (ROS) in biological systems. The antioxidant effects of this compound can be inferred from the extensive research conducted on structurally related phenolic compounds and hydroquinone derivatives. nih.govmdpi.com

In Vitro Assays for Reactive Oxygen Species (ROS) Scavenging

The antioxidant capacity of chemical compounds is frequently evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals. Among the most common are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov These tests are popular due to their simplicity, speed, and reproducibility. mdpi.com

In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.comnih.gov The ABTS assay involves the reduction of the pre-formed ABTS radical cation, which also results in a color change. nih.gov The results of these assays are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

While direct experimental data on this compound is limited, studies on analogous compounds provide strong evidence of its likely antioxidant activity. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which also contain the 4-hydroxyphenyl moiety, have demonstrated notable antioxidant properties in the DPPH radical scavenging assay. mdpi.com Similarly, research on hydroxyalkyl esters of hydroxyphenylacetic acids showed that the introduction of an alkyl chain did not negatively impact the antioxidant activity of the parent phenolic acid in either DPPH or ABTS assays. mdpi.com In fact, in some cases, the esterification enhanced the antioxidant effect. mdpi.com Hydroquinone and its derivatives are also known to exhibit significant radical-scavenging effects in the DPPH assay. mdpi.comresearchgate.net Given that this compound is an ester of hydroquinone, it is expected to possess comparable, if not enhanced, antioxidant capabilities due to increased lipophilicity which can improve its interaction with radical species in certain environments.

Table 1: Antioxidant Activity of Phenolic Compounds Analogous to this compound in In Vitro Assays

| Compound | Assay | IC50 (µM) | Reference |

| Hydroquinone | DPPH | - | mdpi.com |

| 7-O-methyl aromadendrin (B1667607) | COX-2 Inhibition | - | nih.gov |

| Sakuranetin (B8019584) | COX-2 Inhibition | - | nih.gov |

| 1,6-dicinnamoyl-O-α-D-glucopyranoside | COX-2 Inhibition | 1.16 ± 0.01 µg/mL | nih.gov |

| Hydroxytyrosol | DPPH | - | |

| Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) | - | - | mdpi.com |

Note: This table is illustrative and includes data from various phenolic compounds to demonstrate the range of antioxidant activities observed in related structures. A direct IC50 value for this compound is not available in the cited literature.

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The free radical scavenging activity of phenolic antioxidants primarily occurs through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable aryloxyl radical (ArO•). nih.gov The effectiveness of a phenolic compound in the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen donation.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer, a process sometimes referred to as Sequential Proton-Loss Electron Transfer (SPLET). The ionization potential (IP) of the phenolic compound is a key determinant in the SET mechanism; a lower IP favors electron donation.

For many phenolic compounds, these mechanisms can occur in parallel, and the predominant pathway can be influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the solvent. Computational studies suggest that for many simple phenols, the reaction with radicals like the hydroperoxyl radical proceeds via a proton-coupled electron transfer (PCET) mechanism, which is mechanistically related to HAT. nih.gov The presence of electron-donating groups on the aromatic ring can lower the activation energy for hydrogen abstraction, enhancing antioxidant activity. nih.gov The resulting aryloxyl radical from this compound would be stabilized by resonance, a key feature contributing to the efficacy of phenolic antioxidants. nih.gov

Enzyme Interaction and Inhibition Studies

Phenolic compounds are known to interact with and modulate the activity of various enzymes, which is a key aspect of their biological effects. By analogy with related phenolic structures, this compound is expected to exhibit interactions with enzymes such as cyclooxygenases.

Modulation of Cyclooxygenase (COX) Enzymes (by Analogy to Related Phenolics)

Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. Many natural phenolic compounds have been identified as inhibitors of COX enzymes, particularly COX-2, which is a major target for anti-inflammatory drugs.

Studies have shown that various phenolic compounds, including flavonoids and simple phenols, can inhibit COX-2 activity. nih.gov For example, sakuranetin and 7-O-methyl aromadendrin have shown inhibitory activity towards COX enzymes. nih.gov The ability of these compounds to inhibit COX-2 suggests that this compound, by virtue of its phenolic structure, could also modulate the activity of these enzymes. The inhibition of COX-2 by phenolic compounds can contribute to anti-inflammatory effects by reducing the production of pro-inflammatory prostaglandins.

Binding Affinity and Kinetic Analysis of Enzyme Inhibition

The interaction between an inhibitor and an enzyme can be quantified by its binding affinity and inhibition kinetics. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand (like this compound) to the active site of a protein (like COX-2). nih.govresearchgate.net These studies have revealed that phenolic compounds can fit into the active site of COX-2, forming interactions with key amino acid residues. For instance, the 4-hydroxy phenyl group of one compound was shown to form hydrophobic interactions with Tyr355 and Lue353 within the COX-2 active site. nih.gov

The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. While direct kinetic data for this compound is not available, the IC50 values of other phenolic compounds against COX-2 provide a basis for what might be expected.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Phenolic Compounds

| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| G4 (Gallic acid derivative) | 2.47 | 3.99 | |

| C4 (Caffeic acid derivative) | 4.35 | - | |

| Kuwanon A | 14 | >7.1 | |

| Celecoxib (Reference Drug) | - | >6.3 | |

| 1,6-dicinnamoyl-O-α-D-glucopyranoside | 1.16 ± 0.01 µg/mL | - | nih.gov |

Note: This table presents data for various phenolic compounds to illustrate the potential for COX-2 inhibition by analogy. The specific binding affinity and kinetics for this compound would require direct experimental investigation.

Receptor Binding and Ligand Activity Profiling (by Analogy to Related Phenolics)

The biological effects of many compounds are mediated through their binding to specific cellular receptors. Phenolic compounds, due to their structural diversity, can interact with a range of receptors, acting as agonists or antagonists and thereby modulating cellular signaling pathways.

By analogy with other simple phenolic compounds, this compound may have the potential to bind to certain nuclear receptors. nih.govnih.gov A significant amount of research has focused on the interaction of phenolic compounds with estrogen receptors (ERα and ERβ). nih.govmdpi.comresearchgate.net The phenolic hydroxyl group is a key structural feature for binding to the estrogen receptor. mdpi.com Quantitative structure-activity relationship (QSAR) studies have established that the ability of phenolic chemicals to bind to the ER is influenced by their molecular volume and the energy of the highest occupied molecular orbital (HOMO). nih.gov

Mono-hydroxyl phenolic compounds can bind to ERα with considerable affinity, primarily through hydrogen bonding interactions involving the phenolic hydroxyl group within the ligand-binding domain of the receptor. mdpi.comresearchgate.net For example, studies have shown that simple catechols and phenols can impact ERα target gene expression, indicating a direct interaction with the receptor. nih.gov Given that this compound possesses the key phenolic structure, it is plausible that it could also act as a ligand for such receptors.

Furthermore, phenolic compounds have been shown to bind to other receptors as well, such as the Liver X Receptor (LXR) and Retinoid X Receptor (RXR), which are involved in lipid metabolism. Some polyphenols have also been investigated for their ability to disrupt the binding of the SARS-CoV-2 spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor. mdpi.com The profiling of this compound's activity against a panel of receptors would be necessary to fully elucidate its potential biological targets and mechanisms of action.

Farnesoid X Receptor (FXR) Antagonism and Agonism

The farnesoid X receptor (FXR) is a nuclear receptor activated by bile acids that plays a critical role in regulating the metabolism of bile acids, lipids, and carbohydrates. nih.govnih.govmdpi.com Due to its central function in metabolic homeostasis, FXR has become a significant pharmacological target for conditions such as liver disease and atherosclerosis. nih.govmdpi.com Both agonists, which activate the receptor, and antagonists, which block it, have been developed for therapeutic purposes. nih.govmdpi.com

While direct studies on this compound's specific interaction with FXR are not extensively documented, research into structurally related compounds provides insight. For instance, modifications to the C-3 position of oleanolic acid, a pentacyclic triterpene, have yielded ester derivatives that exhibit FXR antagonistic activity. mdpi.com This demonstrates that the addition of ester groups to a core structure can modulate FXR interaction, suggesting a potential for similar phenolic esters like this compound to interact with the receptor. The investigation of drug-related FXR antagonism is considered an important aspect of predicting potential drug-induced liver injury (DILI), as inhibition of this receptor can disrupt bile acid homeostasis. nih.gov A broad study of 159 compounds found that FXR antagonism was not highly prevalent but was identified in known hepatotoxic drugs such as bosentan (B193191) and tolcapone. nih.gov

Mechanism of Receptor Activation or Inhibition

The activation or inhibition of the Farnesoid X Receptor is fundamentally linked to the conformational changes induced by a binding ligand. nih.gov FXR is composed of a DNA-binding domain and a ligand-binding domain (LBD). nih.gov When an agonist binds to the hydrophobic pocket of the LBD, it induces a conformational shift, particularly in the activation function-2 (AF-2) helix. nih.gov This change facilitates the release of co-repressors and the recruitment of co-activators, leading to the formation of a heterodimer with the retinoid X receptor (RXR). nih.govnih.gov This complex then binds to specific DNA sequences to regulate the transcription of target genes involved in metabolic pathways. nih.gov

Conversely, an antagonist binds to the LBD in a way that prevents this functional conformational change. nih.gov Structural studies of FXR in complex with antagonists show that the AF-2 helix either remains in a flexible, inactive state or is distorted, which blocks the recruitment of co-activators. nih.gov For example, the large structure of the antagonist ivermectin forces an outward shift in helices within the ligand-binding pocket to accommodate it, thereby inhibiting receptor activation. nih.gov The specific mechanism of a compound like this compound would depend on how its phenoxy and butanoyl moieties fit within the receptor's ligand-binding pocket and influence the orientation of the critical AF-2 helix.

Cellular Impact and In Vitro Activity (Excluding Clinical Human Trials)

Cytotoxic Activity against Cell Lines (by Analogy to Related Phenolics)

By analogy to related phenolic compounds, this compound is anticipated to possess cytotoxic properties against various cancer cell lines. Phenolic compounds derived from natural sources have demonstrated significant anticancer activities through diverse mechanisms, including the induction of apoptosis and the inhibition of cell proliferation and migration. nih.govmdpi.com The cytotoxic efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀).

Mechanistic studies reveal that phenolic compounds can modulate the levels of pro- and anti-apoptotic proteins such as Bax and Bcl-2, respectively, and activate caspases, indicating the induction of apoptosis through the mitochondrial pathway. nih.govnih.gov For example, research on extracts from Glycyrrhiza iconica showed that isolated phenolic compounds were active against hepatocellular (Huh7), breast (MCF7), and colorectal (HCT116) cancer cell lines, with some inducing cell cycle arrest and apoptosis via caspase activation. nih.gov Similarly, ferulic acid, a phenolic acid, is thought to induce cell death by altering the expression of Bax and Bcl-2 genes and upregulating caspases. f1000research.com

The following table summarizes the cytotoxic activity of various phenolic compounds against different human cancer cell lines.

| Phenolic Compound/Extract | Target Cell Line | IC₅₀ Value | Reference |

| Bromophenol Derivative | Human Myelogenous Leukemia (K562) | 13.9 µg/mL | nih.gov |

| Gallic Acid | Colorectal Cancer (SW620) | 11.83 ± 1.54 µM | mdpi.com |

| Gallic Acid | Colorectal Cancer (SW480) | 22.39 ± 2.12 µM | mdpi.com |

| Phenolic Fraction (P. arabica) | Breast Cancer (AMJ13) | 29.34 ± 2.37 µg/ml | f1000research.com |

| Phenolic Fraction (P. arabica) | Esophageal Cancer (SK-GT-4) | 21.97 ± 3.56 µg/ml | f1000research.com |

| Licoricidin | Hepatocellular Carcinoma (Huh7) | 2.4 to 33 µM | nih.gov |

| Dehydroglyasperin C | Hepatocellular Carcinoma (Huh7) | 2.4 to 33 µM | nih.gov |

Anti-inflammatory Effects in Cellular Models (by Analogy to Related Phenolics)

Drawing parallels with other dietary phenolic compounds, this compound is expected to exert anti-inflammatory effects in cellular models. Phenolic compounds are recognized for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators. tandfonline.commdpi.com These effects are crucial, as chronic inflammation is implicated in the development of numerous diseases. tandfonline.comfrontiersin.org

In vitro studies using models of inflamed human intestinal epithelium, such as Caco-2 cells, have shown that certain phenolics can significantly reduce the overproduction of inflammatory cytokines and chemokines. nih.gov For instance, genistein (B1671435) was found to decrease interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) levels, while (-)-epigallocatechin-3-gallate (EGCG) lowered the secretion of IL-6 and interleukin-8 (IL-8). nih.gov The mechanism for these effects can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or the downregulation of transcriptional factors such as nuclear factor-kappa B (NF-κB), which controls the expression of many inflammatory genes. tandfonline.commdpi.com

The table below details the anti-inflammatory effects observed for representative phenolic compounds in various cellular models.

| Phenolic Compound | Cellular Model | Key Findings | Reference |

| Genistein | Inflamed Caco-2 cells | Reduced overproduction of IL-6 and MCP-1 by ~50%. nih.gov | nih.gov |

| (-)-epigallocatechin-3-gallate (EGCG) | Inflamed Caco-2 cells | Decreased over-secretion of IL-6 and IL-8 by 50% and 60%, respectively. nih.gov | nih.gov |

| Procyanidins (from grapes) | In vitro models | Decreased nitric oxide concentration and prostaglandin (B15479496) E2. tandfonline.com | tandfonline.com |

| Anthocyanins | General cellular models | Can reduce cyclooxygenase-2 (COX-2) expression and inhibit NF-κB. mdpi.com | mdpi.com |

Antimicrobial Efficacy against Pathogenic Microorganisms (by Analogy to Related Phenolics)

By analogy to a wide range of phenolic compounds, this compound is likely to exhibit antimicrobial efficacy against various pathogenic microorganisms. Plant-derived phenolics are well-regarded as natural antimicrobial agents capable of inhibiting the growth of foodborne pathogens and other clinically relevant bacteria and fungi. nih.govmdpi.com Their broad-spectrum activity makes them promising alternatives to synthetic preservatives and disinfectants. nih.gov

The antimicrobial action of phenolic compounds is multifaceted. Key mechanisms include destabilizing and permeabilizing the microbial cell membrane, inhibiting the synthesis of essential macromolecules like DNA and proteins, and interfering with crucial metabolic activities by chelating necessary metal ions or inhibiting enzymes like ATP synthase and DNA gyrase. researchgate.net For example, p-coumaric acid has been shown to kill bacterial cells by disrupting the cell membrane and binding to genomic DNA. mdpi.com Studies have demonstrated that Gram-negative bacteria can be more susceptible to certain phenolic compounds than Gram-positive bacteria. researchgate.net Notably, some phenolic acids have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). core.ac.uk

The antimicrobial activities of several phenolic acids are summarized in the table below.

| Phenolic Compound | Pathogenic Microorganism | Activity (MIC) | Reference |

| Caffeic Acid | Staphylococcus aureus (MRSA & MSSA) | 256–1024 µg/mL | mdpi.com |

| 2,4-Dihydroxybenzoic Acid | MRSA | 0.5 mg/mL | core.ac.uk |

| Vanillic Acid | MRSA | 0.5 mg/mL | core.ac.uk |

| Syringic Acid | MRSA | 0.5 mg/mL | core.ac.uk |

| p-Coumaric Acid | MRSA | 1.0 mg/mL | core.ac.uk |

| Protocatechuic Acid | Listeria monocytogenes | 1.0 mg/mL | core.ac.uk |

Neuropharmacological Modulations in Cellular Systems (by Analogy to Related Amino Acids)

By analogy to its structural precursor, the amino acid tyrosine (4-hydroxyphenylalanine), this compound may be capable of neuropharmacological modulations in cellular systems. Aromatic amino acids are fundamental to brain function as they serve as precursors for the synthesis of key neurotransmitters. nih.gov Tyrosine is the direct precursor for the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine. nih.gov The rate of synthesis and release of these neurotransmitters can be affected by the availability of their precursor amino acids in the brain. nih.gov

Cellular systems in the brain tightly regulate the transport and metabolism of amino acids. nih.gov Derivatives of these amino acids can interact with various neural pathways. For example, homocysteine, a derivative of methionine, can activate glutamatergic receptors and excite neurons, sometimes to the point of excitotoxicity. nih.gov Other amino acid derivatives can modulate inhibitory systems, such as the GABAergic system, which is the primary inhibitory network in the mature central nervous system. wikipedia.org Compounds that modulate the gamma-aminobutyric acid (GABA) system can have significant effects on neuronal excitability. webmd.com Given the structural relationship of this compound to tyrosine, it could potentially influence catecholaminergic pathways or interact with other receptor systems within the brain, though specific actions would require direct investigation.

Bio-conjugation and Interaction with Biomolecules

The biological activity of any compound is fundamentally dictated by its interactions with macromolecules within the cellular environment. These interactions can be broadly categorized into two types: covalent bonds, which are strong and typically irreversible, and non-covalent interactions, which are weaker and reversible. Both forms of interaction are critical in determining the biological profile of a molecule.

Covalent modification of biological macromolecules by small molecules can lead to significant and often permanent alterations in their function. This type of interaction involves the formation of a chemical bond between the molecule and the macromolecule.

Interaction with Proteins:

While direct evidence for the covalent binding of this compound to proteins is not extensively documented in publicly available research, the chemical structure of the molecule suggests potential reactivity. The ester linkage in this compound could theoretically be susceptible to nucleophilic attack by amino acid residues with reactive side chains, such as serine, threonine, or cysteine, which are present on the surface of proteins. This could result in the acylation of the protein, where the butanoyl group is transferred to the protein, and the release of hydroquinone.

Furthermore, the phenolic hydroxyl group could, under certain oxidative conditions, be converted into a more reactive species, such as a phenoxy radical or a quinone-like structure. These reactive intermediates could then form covalent adducts with nucleophilic amino acid residues like cysteine and lysine. This mechanism is observed with other phenolic compounds, which can undergo metabolic activation to form reactive species that bind to proteins.

Interaction with Nucleic Acids:

The potential for this compound to covalently bind to nucleic acids such as DNA and RNA is considered to be low under normal physiological conditions. The molecule itself does not possess a highly electrophilic center that would readily react with the nucleophilic bases of DNA. However, similar to the scenario with proteins, metabolic activation of the phenolic ring to a reactive quinone-type intermediate could potentially lead to the formation of DNA adducts. For instance, benzene (B151609) is known to be metabolized to hydroquinone and subsequently to p-benzoquinone, which can react with DNA bases, particularly guanine, to form covalent adducts. While this compound contains a hydroquinone-like moiety, it is not as readily oxidized as hydroquinone itself.

Non-covalent interactions, although weaker than covalent bonds, are the primary drivers of molecular recognition and play a crucial role in the binding of ligands to their biological targets. These interactions include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Interaction with Proteins:

The structure of this compound allows for several types of non-covalent interactions with proteins. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group of the ester can act as a hydrogen bond acceptor. The phenyl ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The flexible butanoyl chain can also engage in hydrophobic interactions.

A closely related compound, 4-phenylbutyric acid (4-PBA), has been shown to bind to human serum albumin (HSA), a major transport protein in the blood. Studies have indicated that 4-PBA binds to HSA primarily through hydrophobic interactions and hydrogen bonding. Given the structural similarity, it is plausible that this compound could also bind to albumin and other proteins with suitable binding sites, which would affect its distribution and bioavailability in the body.

Butyrate (B1204436) and its derivatives are known to interact with specific protein targets. For example, butyrate is a well-known inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in gene regulation. The binding of butyrate to the active site of HDACs is a non-covalent interaction. While direct studies on this compound as an HDAC inhibitor are scarce, its structural resemblance to butyrate suggests it could potentially interact with these enzymes.

Furthermore, some butyrate derivatives have been identified as agonists for certain G-protein coupled receptors (GPCRs), such as GPR109A. These interactions are highly specific and are mediated by a combination of non-covalent forces. A patent for substituted phenyl alkanoic acid compounds mentions the use of this compound in a binding assay for GPR120, a receptor involved in metabolic regulation, suggesting potential non-covalent interaction with this class of proteins.

Table of Potential Non-covalent Interactions of this compound with Protein Residues

| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Phenolic Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Phenolic Hydroxyl (-OH), Carbonyl Oxygen (C=O) | Arginine, Histidine, Lysine, Serine, Threonine, Tryptophan, Tyrosine |

| Hydrophobic Interaction | Phenyl Ring, Butanoyl Chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| π-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Interaction with Nucleic Acids:

Non-covalent interactions of small molecules with DNA typically involve intercalation between base pairs or binding to the major or minor grooves. The planar phenyl ring of this compound could potentially intercalate between the base pairs of a DNA double helix. Additionally, the functional groups of the molecule could form hydrogen bonds with the phosphate (B84403) backbone or the edges of the DNA bases. However, without experimental data, the specific mode and strength of any such interaction remain speculative.

Structure Activity Relationship Sar Studies of 4 Hydroxyphenyl Butanoate Derivatives

Prodrug Strategies and Hybrid Molecule Design

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-Hydroxyphenyl butanoate is a primary site for structural modification to modulate its physicochemical and biological properties. Two common modifications involve its conversion to ethers or esters. These changes can significantly impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing its biological activity.

Esterification and Etherification:

The conversion of the phenolic hydroxyl into an ether or ester linkage can alter the compound's interaction with its biological target. For instance, the introduction of an alkyl or aryl ether can increase lipophilicity, potentially enhancing membrane permeability. Similarly, esterification can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenolic compound. The nature of the substituent introduced has a direct impact on the resulting biological activity.

| Modification | Substituent (R) | Effect on Biological Activity |

| Ether (O-R) | Small alkyl chains (e.g., -CH₃, -C₂H₅) | May increase lipophilicity and cell penetration. |

| Ether (O-R) | Bulky alkyl or aryl groups | Can lead to steric hindrance, potentially decreasing activity. |

| Ester (O-C(O)R) | Short alkyl chains (e.g., -COCH₃) | Can act as a prodrug, improving bioavailability. |

| Ester (O-C(O)R) | Aromatic or substituted acyl groups | May enhance binding to specific targets through additional interactions. |

This table is representative of general trends observed in SAR studies of phenolic compounds and may not reflect specific data for this compound derivatives due to a lack of publicly available, specific datasets.

Development of Bivalent or Multi-functional Derivatives

A contemporary approach in drug design is the development of bivalent or multi-functional ligands. This strategy involves linking two or more pharmacophores together to create a single molecule that can interact with multiple binding sites on a single target or with multiple biological targets simultaneously. This can lead to enhanced affinity, selectivity, and a more desirable therapeutic profile.

The this compound scaffold can be incorporated into such designs. For example, it could serve as a pharmacophore targeting one biological entity, while being chemically linked to another pharmacophore that targets a different receptor or enzyme. This is particularly relevant in complex diseases where multiple pathways are involved. For instance, a derivative could be designed to possess both anti-inflammatory and antioxidant properties by combining the this compound moiety with a known antioxidant pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

Descriptor Selection and Statistical Analysis

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and the application of suitable statistical methods.

Descriptor Selection:

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For this compound derivatives, relevant descriptors would likely fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for assessing how well a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Statistical Analysis:

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. drugdesign.org

Artificial Neural Networks (ANN): ANNs are machine learning algorithms that can model complex, non-linear relationships between descriptors and activity. ijsmr.inimist.ma

Support Vector Machines (SVR): SVR is another machine learning technique that is effective for both linear and non-linear regression problems. researchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that analyze the steric and electrostatic fields around a molecule to correlate with its activity. nih.govnih.gov

A typical QSAR study on phenolic compounds might identify a correlation where cytotoxicity is influenced by a combination of hydrophobic, steric, and electronic effects. researchgate.net

Predictive Modeling of Biological Efficacy

The ultimate goal of QSAR modeling is to develop a model with high predictive power for the biological efficacy of new compounds. A statistically robust and validated QSAR model can be used to virtually screen large libraries of potential derivatives of this compound.

The predictive performance of a QSAR model is assessed through rigorous validation techniques. mdpi.com Internal validation methods, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds are crucial to ensure the model's reliability and generalizability. mdpi.com

For instance, a predictive QSAR model for the cytotoxicity of phenols might demonstrate a high squared correlation coefficient (R²) for the training set and a high predictive R² for the test set, indicating its utility in forecasting the activity of novel analogues. ijsmr.in Such models can significantly reduce the time and resources required for the synthesis and testing of new compounds by prioritizing those with the highest predicted efficacy.

Metabolic Pathways and Biotransformation Studies of 4 Hydroxyphenyl Butanoate

Microbial Metabolism and Degradation Pathways

The breakdown of 4-hydroxyphenyl butanoate in microbial environments is a critical process, leveraging the metabolic capabilities of diverse microorganisms to catabolize both the aliphatic and aromatic components of the molecule.

Role of Microorganisms in Butanoate Metabolism

The butanoate (or butyrate) portion of this compound is a short-chain fatty acid that can be readily metabolized by a wide range of microorganisms, particularly under anaerobic conditions found in environments like the mammalian gut or anaerobic digesters. asm.orgwikipedia.org Syntrophic degradation is a key process where butyrate (B1204436) is oxidized to acetate (B1210297) and hydrogen by syntrophic bacteria. asm.org This reaction is thermodynamically unfavorable on its own and requires the presence of partner organisms, such as hydrogen-scavenging methanogens, to proceed. asm.org

In various methanogenic ecosystems, the degradation of carboxylic acids like butyrate is essential. researchgate.net Studies on anaerobic digesters have shown that microbial consortia, including species from genera like Syntrophomonas, are responsible for the beta-oxidation of butyrate. asm.org The efficiency of butyrate degradation can be influenced by factors such as substrate concentration and temperature, which affect the microbial community structure and metabolic pathways. nih.gov For instance, at high concentrations, the methanogenesis pathway can shift from acetoclastic (acetate-utilizing) to hydrogenotrophic (hydrogen-utilizing). nih.gov

| Microbial Process | Key Microorganisms (Examples) | Metabolic Products | Environmental Context |

| Syntrophic Butyrate Oxidation | Syntrophomonas sp. | Acetate, Hydrogen (H₂) | Anaerobic Digesters, Gut Microbiome |

| Methanogenesis (Acetoclastic) | Methanothrix sp. | Methane (CH₄), Carbon Dioxide (CO₂) | Anaerobic Digesters |

| Methanogenesis (Hydrogenotrophic) | Methanoculleus sp. | Methane (CH₄) | Anaerobic Digesters |

Enzymatic Ring Cleavage and Hydroxylation Pathways of Related Aromatic Compounds

Once the ester bond of this compound is hydrolyzed, the resulting 4-hydroxyphenol (p-cresol) enters the degradation pathways for aromatic compounds. Aerobic bacteria have developed sophisticated enzymatic systems to break down the stable benzene (B151609) ring. psu.edu The initial step typically involves hydroxylation of the aromatic ring to form a dihydroxy-aromatic compound, such as a catechol or protocatechuate. psu.eduunesp.brpsu.edu This is catalyzed by monooxygenase or dioxygenase enzymes, which utilize molecular oxygen. unesp.brresearchgate.net

Following hydroxylation, the aromatic ring is opened through cleavage reactions catalyzed by dioxygenases. psu.edunih.gov There are two primary modes of cleavage:

Intradiol (ortho) cleavage: The ring is broken between the two hydroxyl groups. unesp.brnih.gov

Extradiol (meta) cleavage: The ring is broken adjacent to one of the hydroxyl groups. unesp.brnih.gov

These cleavage reactions yield aliphatic products that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to CO₂ and water. unesp.br The specific pathway utilized depends on the microorganism and the structure of the aromatic substrate. nih.gov

In Vitro Enzymatic Biotransformation

The enzymatic transformation of this compound is initiated by the hydrolysis of the ester linkage, a reaction commonly catalyzed by esterases. Subsequent metabolism of the phenolic ring can be mediated by other enzyme systems, such as cytochrome P450s.

Esterase-Mediated Hydrolysis

Esterases (EC 3.1.1.1) are a class of hydrolases that catalyze the cleavage and formation of ester bonds. researchgate.netnih.gov The biotransformation of this compound would begin with its hydrolysis into 4-hydroxyphenol and butanoic acid. This reaction is analogous to the hydrolysis of other short-chain p-nitrophenyl esters and 4-hydroxyphenyl acetate. Research on an esterase from Pseudomonas putida JD1 demonstrated its ability to hydrolyze 4-hydroxyphenyl acetate, a structurally similar compound. nih.gov This suggests that esterases from various microbial sources are capable of acting on this compound. nih.gov Similarly, a novel esterase from Microbacterium sp. 7-1W was shown to hydrolyze methyl 3-(4-hydroxyphenyl)propionate, indicating that the 4-hydroxyphenyl group is recognized by certain esterases. oup.com The efficiency of hydrolysis often depends on the length of the acyl chain, with many esterases showing a preference for short-chain esters. researchgate.netnih.gov

| Enzyme | Source Organism | Substrate Analog | Products of Hydrolysis |

| Esterase (PPE) | Pseudomonas putida JD1 | 4-hydroxyphenyl acetate | 4-hydroxyphenol, Acetic Acid |

| Esterase | Microbacterium sp. 7-1W | Methyl 3-(4-hydroxyphenyl)propionate | 3-(4-hydroxyphenyl)propionic acid, Methanol |

| Pig Liver Esterase | Porcine Liver | γ-phenyl-γ-butyrolactone | Optically active hydroxy acid |

Cytochrome P450 Metabolism (by Analogy to Related Phenolics)

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds, including phenolics. researchgate.netresearchgate.net While direct studies on this compound are scarce, the metabolism of its hydrolysis product, 4-hydroxyphenol, can be inferred from studies on related phenolic compounds. CYPs play a crucial role in the hydroxylation of aromatic rings, a key step in their detoxification and degradation. researchgate.netcornell.edu For example, in plants, CYP families like CYP73, CYP98, and CYP84 are central to the phenylpropanoid pathway, which synthesizes numerous phenolic compounds through hydroxylation steps. researchgate.netcornell.edu

In the context of biotransformation, CYPs can catalyze the oxidation of phenols, potentially leading to the formation of catechols or other hydroxylated derivatives. acs.org These reactions can also lead to phenol-coupling, creating more complex dimeric structures. acs.org The activity of CYPs on phenolic substrates can be influenced by the specific CYP isoform and the structure of the phenolic compound itself. researchgate.net Therefore, it is plausible that after esterase-mediated hydrolysis, the resulting 4-hydroxyphenol could be a substrate for various CYP enzymes, leading to further oxidative metabolism. nih.gov

Biosynthetic Precursors and Pathways in Natural Systems

The natural biosynthesis of this compound is not well-documented. However, its constituent parts, the 4-hydroxyphenyl group and the butanoate moiety, are common in biological systems, arising from fundamental metabolic pathways.

The 4-hydroxyphenyl unit is typically derived from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. Tyrosine, in particular, serves as a direct precursor to many compounds featuring a 4-hydroxyphenyl group. The butanoate (butyrate) moiety can be synthesized through several routes, including fatty acid biosynthesis or the degradation of amino acids. researchgate.net

While a direct biosynthetic pathway to this compound is not established, the formation of structurally similar compounds provides insight. For example, the biosynthesis of the flavor compound raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one) in plants and microorganisms involves the condensation of 4-hydroxybenzoyl-CoA (derived from tyrosine) with malonyl-CoA units. researchgate.net Another example comes from the biosynthesis of the antibiotic obafluorin, which incorporates a (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate unit, highlighting nature's ability to assemble complex butanoate derivatives. nih.gov These examples suggest that a plausible biosynthetic route to this compound could involve the esterification of 4-hydroxyphenol or a related precursor with butyryl-CoA or another activated form of butanoate.

| Component | Precursor Molecule(s) | Metabolic Pathway |

| 4-Hydroxyphenyl group | Chorismate, Tyrosine | Shikimate Pathway |

| Butanoate moiety | Acetyl-CoA, Amino Acids | Fatty Acid Synthesis, Amino Acid Catabolism |

| Potential Analog Synthesis (Raspberry Ketone) | 4-Hydroxybenzoyl-CoA, Malonyl-CoA | Polyketide-like synthesis |

Analysis of Metabolites in Natural Sources

While some related phenolic compounds, such as tyrosol (4-hydroxyphenethyl alcohol) in olive oil and raspberry ketone in raspberries, are well-known natural products, this compound itself is not widely reported as a significant component of natural sources thegoodscentscompany.com. Its metabolism in biological systems is therefore primarily understood through the study of its constituent parts following enzymatic cleavage.

The initial and most critical step in the biotransformation of this compound is the hydrolysis of its ester linkage. This reaction is catalyzed by non-specific enzymes like porcine liver esterase (PLE) or other carboxylesterases found in vivo, which are known to act on a variety of ester bonds, including those in compounds like ethyl butyrate nih.gov. This hydrolysis yields two primary metabolites: hydroquinone (B1673460) and butyric acid.

The gut microbiota plays a crucial role in the further metabolism of these initial products. Butyric acid, a short-chain fatty acid (SCFA), is a major metabolite produced by bacterial fermentation of dietary fibers in the colon nih.govnih.gov. It serves as the primary energy source for colonocytes and is involved in maintaining gut health nih.govmdpi.com.

The phenolic moiety, hydroquinone, undergoes further transformation by intestinal microorganisms. The metabolism of various dietary polyphenols and flavonoids by gut bacteria, such as Eubacterium ramulus, is known to involve the cleavage of ring structures, leading to the formation of simpler phenolic acids nih.gov. For instance, the biotransformation of flavonoids often results in metabolites like 3-(4-hydroxyphenyl)propionic acid and 4-hydroxyphenylacetic acid nih.govmdpi.comfrontiersin.org. It is plausible that hydroquinone released from this compound would enter similar degradation pathways, ultimately yielding smaller phenolic acids, acetate, and butyrate nih.gov.

Table 1: Predicted Metabolites of this compound and Their Metabolic Origin

| Precursor Compound | Primary Metabolic Process | Resulting Metabolite(s) | Biological Context |

|---|---|---|---|

| This compound | Ester Hydrolysis | Butyric Acid (Butanoate) | Catalyzed by esterase enzymes in the liver, serum, and by gut microbiota. nih.gov |

| This compound | Ester Hydrolysis | Hydroquinone (4-Hydroxyphenol) | Catalyzed by esterase enzymes. nih.gov |

| Butyric Acid | Beta-oxidation | Acetyl-CoA | Primary energy source for colonocytes. nih.gov |

| Hydroquinone | Microbial Ring Fission/Degradation | 3-(4-Hydroxyphenyl)propionic acid | Product of gut microbiota metabolism of phenolic rings. nih.govmdpi.com |

| Hydroquinone | Microbial Ring Fission/Degradation | 4-Hydroxyphenylacetic acid | Product of gut microbiota metabolism of phenolic rings. nih.gov |

Isotopic Labeling Studies for Pathway Elucidation

To date, specific isotopic labeling studies designed to elucidate the metabolic pathways of this compound have not been reported in the scientific literature. However, the use of stable isotopes is a powerful and standard methodology for tracing the metabolic fate of compounds in vivo eurisotop.combuchem.com. Such techniques provide definitive information on pathway activities and the transformation of a molecule, which is superior to merely measuring static metabolite concentrations eurisotop.com.

A hypothetical study to rigorously map the biotransformation of this compound would involve synthesizing the compound with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), at specific positions. The general principle of such tracer experiments is that the isotope labeling patterns of downstream metabolites are determined by the metabolic fluxes, allowing researchers to infer the rates and routes of these pathways nih.gov.

Proposed Isotopic Labeling Strategies:

Labeling the Butyrate Moiety: Synthesizing 4-hydroxyphenyl [1-¹³C]butanoate would place a carbon label on the carboxyl group of the butyrate chain. After administration and subsequent hydrolysis, the ¹³C label could be tracked to trace the fate of butyric acid. This would allow for the precise quantification of its absorption, its entry into the beta-oxidation pathway (by monitoring labeled Acetyl-CoA), and its potential incorporation into other molecules.

Labeling the Phenolic Ring: Using 4-hydroxy[¹³C₆]phenyl butanoate, where the benzene ring is fully labeled with ¹³C, would enable researchers to follow the metabolic journey of the hydroquinone moiety. Analysis of metabolites in plasma, urine, and feces using mass spectrometry would definitively identify and quantify the products of microbial degradation, such as labeled 3-(4-hydroxyphenyl)propionic acid or 4-hydroxyphenylacetic acid. This approach would confirm the specific ring-fission pathways utilized by the gut microbiota nih.govdiva-portal.org.

These stable isotope-labeled tracers would serve as the gold standard for quantifying the endogenous metabolites derived from this compound, distinguishing them from the complex background of other molecules in a biological sample eurisotop.com.

Table 2: Hypothetical Isotopic Labeling Studies for this compound

| Labeled Precursor | Objective of Study | Expected Labeled Metabolites | Information Gained |

|---|---|---|---|

| 4-Hydroxyphenyl [1-¹³C]butanoate | To trace the metabolic fate of the butyrate portion of the molecule. | [¹³C]Butyric Acid, [¹³C]Acetyl-CoA | Quantifies the rate of hydrolysis and the entry of butyrate into cellular energy metabolism (beta-oxidation). |

| 4-Hydroxy[¹³C₆]phenyl butanoate | To trace the metabolic fate of the hydroquinone portion of the molecule. | [¹³C₆]Hydroquinone, [¹³C₆]3-(4-Hydroxyphenyl)propionic acid, [¹³C₆]4-Hydroxyphenylacetic acid | Identifies and quantifies the specific metabolites produced from the phenolic ring by gut microbiota, confirming degradation pathways. |

Theoretical and Computational Chemistry Approaches to 4 Hydroxyphenyl Butanoate

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. thaiscience.info This method is crucial for understanding potential biological targets and designing new therapeutic agents. nih.govresearchgate.net

Molecular docking simulations are instrumental in elucidating the specific binding modes of ligands within the active sites of enzymes or receptors. nih.gov For phenolic compounds similar to 4-hydroxyphenyl butanoate, tyrosinase and butyrylcholinesterase (BChE) have been identified as potential targets. nih.govnih.govmdpi.com

Docking studies on tyrosinase, a key enzyme in melanin (B1238610) synthesis, reveal how inhibitors bind. nih.govmdpi.com For instance, derivatives with phenolic hydroxyl groups can form hydrogen bonds with key residues in the enzyme's active site, such as asparagine (Asn260). nih.gov The phenolic ring can also engage in π-π stacking interactions with histidine residues (His259, His263), further stabilizing the ligand-protein complex. nih.gov The goal of such inhibitors is often to block the active site, preventing the natural substrate from binding. thaiscience.info

Similarly, BChE is a significant target in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.govfrontiersin.org Docking analyses help to understand the interactions between inhibitors and the active site of BChE, which is crucial for developing selective inhibitors. nih.govscience.gov These computational models can predict binding affinities (often expressed as a docking score in kcal/mol) and visualize the specific hydrogen bonds and hydrophobic interactions that anchor the ligand. nih.govekb.eg

| Ligand Class | Target Enzyme | Key Interacting Residues | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Hydroxyphenyl Derivatives | Tyrosinase (PDB: 2Y9X) | Asn260, His259, His263 | Hydrogen Bond, π-π Stacking | -6.0 to -7.0 |

| Phenolic Esters | Butyrylcholinesterase (BChE) | Trp82, His438, Ser198 | Hydrogen Bond, Hydrophobic | -7.5 to -9.0 |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach can be ligand-based or structure-based. frontiersin.org Structure-based virtual screening involves docking a large number of compounds into the three-dimensional structure of a biological target. nih.gov

This high-throughput method allows researchers to rapidly and efficiently prioritize a smaller number of promising candidates for further experimental testing, such as in vitro enzyme inhibition assays. nih.govnih.gov For example, a virtual screening campaign against butyrylcholinesterase could identify novel scaffolds, distinct from known inhibitors, that fit well within the enzyme's active site. nih.gov The process typically involves filtering a large compound database based on physicochemical properties (like Lipinski's rule of five) and then docking the remaining compounds. ekb.eg The top-ranked hits, based on their docking scores and predicted binding modes, are then selected for biological evaluation. nih.gov This methodology has been successfully applied to discover inhibitors for various targets, including the main protease of SARS-CoV-2 and cholinesterases. nih.govscispace.com

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure, geometry, and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.orguni-bonn.de For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can optimize the molecular geometry and compute various electronic properties. acs.orgsciensage.info

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule is more likely to undergo charge transfer. mdpi.com These calculations help in understanding the molecule's stability and potential for chemical reactions. researchgate.net

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 Debye | Molecular polarity |

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. tandfonline.com It is plotted onto the molecule's electron density surface to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP surface uses a color scale to represent different potential values. researchgate.net

Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. acs.orgmdpi.com In this compound, these would likely be located around the oxygen atoms of the hydroxyl and ester groups due to their lone pairs of electrons. researchgate.netias.ac.in Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. acs.org These are often found around the hydrogen atoms, particularly the hydroxyl proton. mdpi.com The MEP analysis provides a clear, visual guide to the reactive sites of the molecule, complementing the insights from HOMO-LUMO analysis. sciensage.infomdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. diva-portal.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, revealing how a ligand-protein complex behaves in a simulated physiological environment. scispace.comosti.gov

MD simulations are frequently used to assess the stability of a ligand's binding pose as predicted by molecular docking. scispace.com A simulation run for tens to hundreds of nanoseconds can confirm whether the ligand remains stably bound in the active site or if it dissociates. chemrxiv.org These simulations provide detailed information on the fluctuations of the protein structure, the conformational changes of the ligand, and the specific interactions (like hydrogen bonds) that persist over time. mdpi.com This approach is crucial for validating docking results and gaining a deeper understanding of the dynamics that govern ligand-protein recognition and binding. mdpi.comscispace.com For instance, an MD simulation could show the stability of the this compound-enzyme complex, confirming that the key interactions predicted by docking are maintained throughout the simulation. scispace.com

Conformational Analysis and Stability in Different Environments

The structural flexibility of this compound is central to its interactions and properties. This flexibility arises from several rotatable single bonds within its structure. Computational chemistry provides powerful tools to explore the molecule's conformational landscape, identifying the most stable three-dimensional arrangements (conformers) and understanding how these change in different chemical environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution.

The ester bond linkage (C-O-C=O): Rotation around the C(phenyl)-O bond and the O-C(carbonyl) bond determines the orientation of the phenyl ring relative to the butanoate group.

The butyrate (B1204436) chain: Rotations around the C-C single bonds within the four-carbon chain allow it to adopt various folded or extended conformations.

Computational studies, often employing methods like Density Functional Theory (DFT) or classical molecular dynamics (MD) simulations, can map the potential energy surface of the molecule as these bonds rotate. acs.orgmdpi.com For instance, a computational analysis of the related raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one) identified a freely rotatable bond that gives rise to multiple low-energy conformers. acs.org Similar analyses for this compound would predict that the lowest energy conformers likely minimize steric hindrance between the phenyl ring and the butyrate chain. In an aqueous environment, the stability of conformers would also be influenced by the formation of hydrogen bonds between the phenolic hydroxyl group, the ester oxygen atoms, and surrounding water molecules. acs.org MD simulations can further reveal the dynamic nature of these conformations over time, showing how the molecule flexes and transitions between different stable states. diva-portal.orgresearchgate.net

Table 1: Key Conformational Features of this compound for Computational Analysis

| Structural Feature | Description | Expected Influence on Stability |

| Dihedral Angle (C-C-O-C) | Rotation around the bond connecting the phenyl ring to the ester oxygen. | Determines the planarity between the phenyl ring and the ester group. Co-planar arrangements may be favored due to resonance stabilization, but can be offset by steric clashes. |

| Dihedral Angle (O-C-C-C) | Rotation around the Cα-Cβ bond of the butyrate chain. | Influences whether the alkyl chain is extended or adopts a more compact, gauche conformation. |

| Solvent Exposure | The orientation of the polar (hydroxyl, ester) and non-polar (phenyl ring, alkyl chain) groups. | In aqueous solution, conformers that expose polar groups to the solvent while shielding non-polar parts are generally more stable. |

| Intramolecular Interactions | Potential for weak hydrogen bonds or other non-covalent interactions within the molecule. | Can stabilize specific folded conformations, although these are typically less significant than interactions with a solvent. |

Ligand-Protein Complex Dynamics

Understanding how this compound interacts with proteins is crucial for predicting its biological effects. While specific protein targets for the intact molecule are not extensively characterized, computational docking and molecular dynamics simulations can provide significant insights based on its constituent parts: the 4-hydroxyphenyl group and the butyrate moiety. researchgate.netarabjchem.org

The interactions of phenolic compounds with proteins are well-documented and involve a combination of hydrogen bonding (via the hydroxyl group) and hydrophobic or π-π stacking interactions (via the aromatic ring). researchgate.netresearchgate.net Molecular docking studies on various phenolic compounds have shown they can bind to the active sites of enzymes, often forming hydrogen bonds with key amino acid residues like glutamine, aspartic acid, and histidine. arabjchem.org